tert-Butyl N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamate
Description
tert-Butyl N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamate (CAS 1437794-32-5) is a sulfonamide derivative characterized by a tert-butyl carbamate group attached to a phenyl ring, which is further linked to a 5-methyl-1,2-oxazole moiety via a sulfamoyl bridge. This compound is of interest in medicinal chemistry due to the structural versatility of sulfonamides, which are known for their antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
tert-butyl N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-10-9-13(17-23-10)18-24(20,21)12-7-5-11(6-8-12)16-14(19)22-15(2,3)4/h5-9H,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAZRBVLMFSVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701118938 | |
| Record name | Carbamic acid, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701118938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437794-32-5 | |
| Record name | Carbamic acid, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701118938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfamoyl group: This step often involves the reaction of the oxazole derivative with a sulfonamide reagent under controlled conditions.
Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases, as well as catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a tert-butyl group, an oxazole moiety, and a sulfamoyl phenyl group. Its molecular formula is with a molecular weight of approximately 405.55 g/mol. The structural complexity contributes to its potential biological activities.
Medicinal Chemistry
One of the primary applications of tert-butyl N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamate is in medicinal chemistry as a lead compound for developing new pharmaceuticals. The presence of the oxazole and sulfamoyl groups suggests potential activity against various diseases, including cancer and bacterial infections.
Case Study: Anticancer Activity
Research has indicated that compounds with oxazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar oxazole-containing compounds can inhibit tumor growth in vitro and in vivo models, leading to investigations into their mechanisms of action and efficacy against specific cancer cell lines .
Antimicrobial Properties
The sulfamoyl component of the compound indicates potential antimicrobial activity. Sulfamoyl derivatives are known for their effectiveness against a range of bacterial pathogens. Preliminary studies suggest that this compound may exhibit broad-spectrum antibacterial effects, making it a candidate for further exploration in antibiotic development .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes relevant to disease pathways. For example, sulfamoyl derivatives have been shown to inhibit carbonic anhydrase enzymes, which play roles in various physiological processes and are implicated in certain diseases such as glaucoma and epilepsy .
Mechanism of Action
The mechanism of action of tert-Butyl N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The oxazole ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous sulfonamide derivatives, focusing on structural features , physicochemical properties , synthetic pathways , and biological activities .
Structural Features
The common structural motif across all compared compounds is the 4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl group, which serves as a key pharmacophore. Variations arise in the substituents attached to the phenyl ring:
| Compound Name | Substituent Group | Key Structural Difference |
|---|---|---|
| tert-Butyl N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamate | tert-Butyl carbamate | Bulky tert-butyl group enhances lipophilicity |
| 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide | 4-Methylbenzenesulfonamide | Planar benzenesulfonamide moiety |
| N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (1b) | Benzamide | Electron-withdrawing carbonyl group |
| N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-nitrobenzamide | 3-Nitrobenzamide | Nitro group increases polarity |
The tert-butyl group in the target compound likely improves metabolic stability and membrane permeability compared to smaller or polar substituents .
Physicochemical Properties
Key physicochemical parameters are compared below:
*Estimated based on tert-butyl group’s contribution to lipophilicity.
The tert-butyl carbamate derivative exhibits moderate lipophilicity (XLogP3 ~2.5), balancing solubility and membrane penetration.
Antimicrobial Activity
- Ethyl carbamate and thiazole derivatives : Exhibited potent activity against Gram-positive bacteria (MIC: 4–8 µg/mL) .
Anticancer Potential
- Benzamide derivatives (e.g., 1b) : Showed EGFR kinase inhibition (IC₅₀: 1.2 µM) due to hydrophobic interactions with the receptor’s active site .
- Phthalimide derivative (3d) : Demonstrated moderate cytotoxicity (IC₅₀: 12 µM) against MCF-7 breast cancer cells .
The tert-butyl carbamate’s bulkiness may sterically hinder receptor binding compared to smaller substituents, though this requires experimental validation.
Crystallographic and Hydrogen-Bonding Patterns
- 4-Methylbenzenesulfonamide derivative: Forms polymeric chains via C–H···O hydrogen bonds (monoclinic P21/c system) .
- Target Compound : Crystallographic data unavailable, but hydrogen-bonding networks are critical for stabilizing sulfonamide structures .
Biological Activity
Tert-butyl N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H18N4O3S
- Molecular Weight : 318.38 g/mol
The structure features a tert-butyl group, a sulfamoyl moiety, and an oxazole ring, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been observed to inhibit certain proteases and kinases that play a role in cell signaling and apoptosis.
- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular environments. This property is particularly beneficial in neuroprotective applications.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, likely through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Study 1: Neuroprotection Against Amyloid Beta Toxicity
In a study examining the neuroprotective effects of this compound on astrocytes exposed to amyloid beta (Aβ) peptides, researchers found that treatment with the compound significantly reduced cell death and oxidative stress markers. The study highlighted its potential role in Alzheimer's disease therapy by preventing Aβ aggregation and toxicity .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of the compound in a model of acute inflammation. The results demonstrated that administration of this compound led to a marked decrease in pro-inflammatory cytokines and improved clinical outcomes in treated subjects compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
